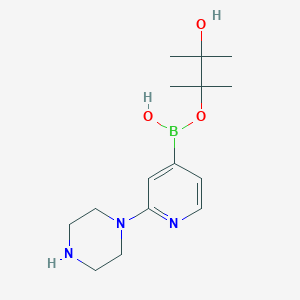
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a borinic acid moiety, which is known for its versatility in forming stable complexes with various organic and inorganic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid typically involves multiple steps, starting with the preparation of the individual components. The process often includes:
Formation of the borinic acid moiety: This can be achieved through the reaction of boronic acid derivatives with appropriate reagents under controlled conditions.
Attachment of the piperazinylpyridine group: This step involves the coupling of piperazine and pyridine derivatives, often using catalysts to facilitate the reaction.
Introduction of the hydroxy-dimethylbutyl group: This step may involve alkylation or other suitable reactions to attach the hydroxy-dimethylbutyl group to the borinic acid core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the borinic acid moiety or other functional groups.
Substitution: The piperazinylpyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid is used as a ligand in coordination chemistry, forming stable complexes with transition metals
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in biochemical assays to explore its effects on various biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions could be leveraged in drug design, particularly in the development of metal-based drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
作用机制
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid moiety can coordinate with metal ions, affecting their availability and activity in biological systems. The piperazinylpyridine group can interact with receptors or enzymes, modulating their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-oxo-1,3-dihydroindol-5-yl)borinic acid
- (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(2-oxopiperidin-1-yl)]borinic acid
Uniqueness
What sets (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the borinic acid moiety and the piperazinylpyridine group allows for versatile interactions with a wide range of molecules, making it a valuable compound for various applications.
属性
分子式 |
C15H26BN3O3 |
|---|---|
分子量 |
307.20 g/mol |
IUPAC 名称 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperazin-1-ylpyridin-4-yl)borinic acid |
InChI |
InChI=1S/C15H26BN3O3/c1-14(2,20)15(3,4)22-16(21)12-5-6-18-13(11-12)19-9-7-17-8-10-19/h5-6,11,17,20-21H,7-10H2,1-4H3 |
InChI 键 |
GDSKWISWIXKLHH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2CCNCC2)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
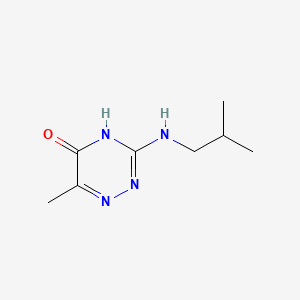
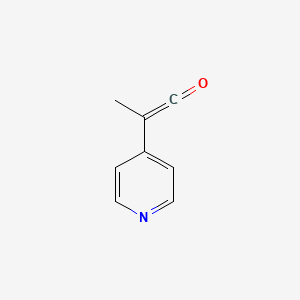
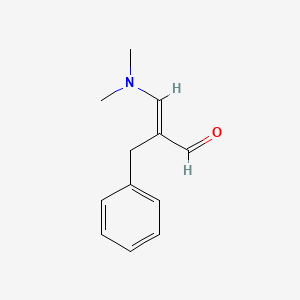
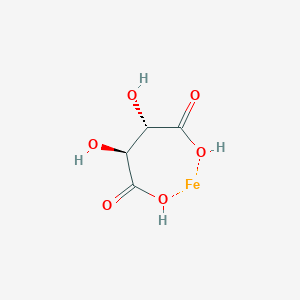
![7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13824529.png)
![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)
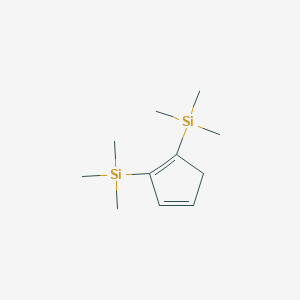
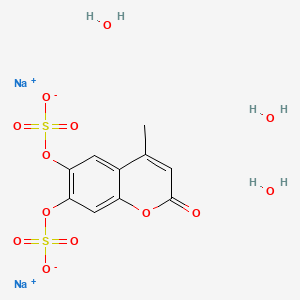

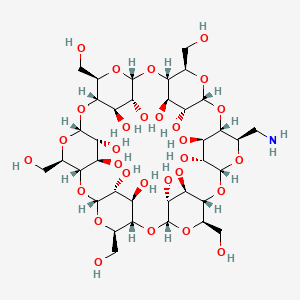
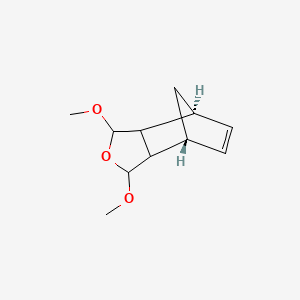
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
